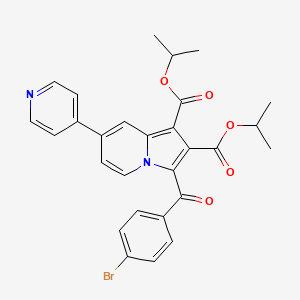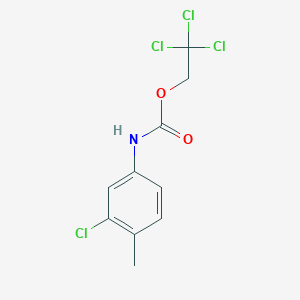
2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9Cl4NO2. It is known for its unique structure, which includes a trichloroethyl group and a chloromethylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis to release trichloroethanol, which can further interact with biological pathways. The carbamate linkage is known to inhibit certain enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate
- 2,2,2-Trichloroethyl N-(3-ethylphenyl)carbamate
- 2,2,2-Trichloroethyl N-(2-methoxyphenyl)carbamate
- 2,2,2-Trichloroethyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is unique due to the presence of both a trichloroethyl group and a chloromethylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
108940-70-1 |
|---|---|
Molekularformel |
C10H9Cl4NO2 |
Molekulargewicht |
317.0 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H9Cl4NO2/c1-6-2-3-7(4-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
GOFZWEWFHMIEPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


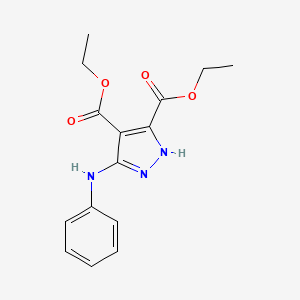
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)


![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
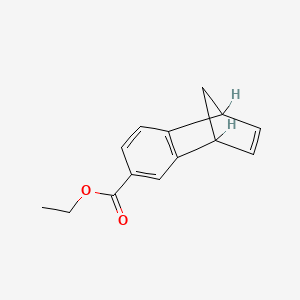
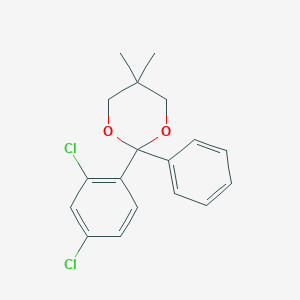

![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
